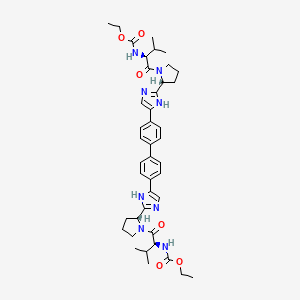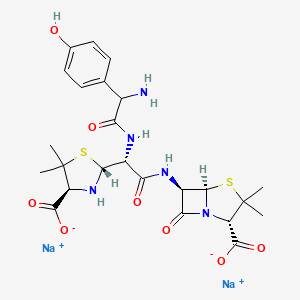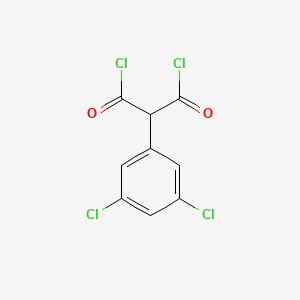
2-(3,5-dichlorophenyl)propanedioyl Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is an organic compound with the molecular formula C9H4Cl4O2 and a molecular weight of 285.93 g/mol. It is an intermediate in the synthesis of various commercial products, including pest control agents. This compound is known for its role in the synthesis of Dicloromezotiaz, a mesoionic insecticide.
Preparation Methods
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be synthesized from malonic acid and thionyl chloride The reaction conditions typically involve heating in the presence of a non-nucleophilic base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring strict process parameter control to maintain product quality.
Chemical Reactions Analysis
2-(3,5-Dichlorophenyl)propanedioyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pest control agents and other commercial products.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)propanedioyl Dichloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in pest control agents, it targets the nervous system of pests, disrupting their normal physiological functions. The exact molecular pathways involved depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be compared with other similar compounds, such as:
Malonyl Chloride: A simpler acyl chloride derivative of malonic acid, used in various organic synthesis reactions.
3-(2,5-Dichlorophenyl)propanoic Acid: Another dichlorophenyl derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of specialized commercial products, such as mesoionic insecticides.
Properties
Molecular Formula |
C9H4Cl4O2 |
|---|---|
Molecular Weight |
285.9 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)propanedioyl dichloride |
InChI |
InChI=1S/C9H4Cl4O2/c10-5-1-4(2-6(11)3-5)7(8(12)14)9(13)15/h1-3,7H |
InChI Key |
YWUIQYVBRLYLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


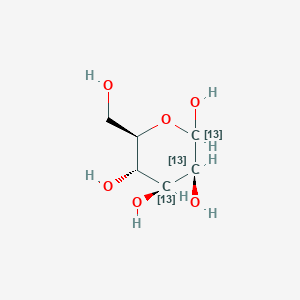
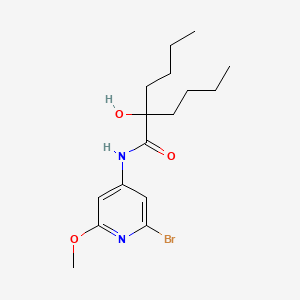

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
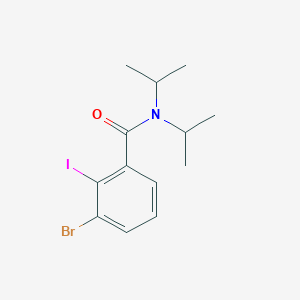
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
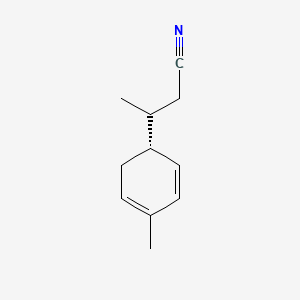
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
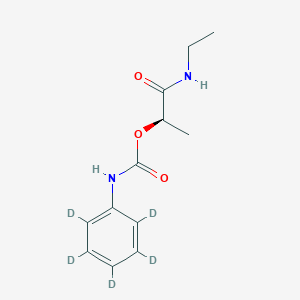
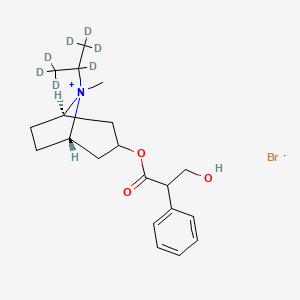
![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
